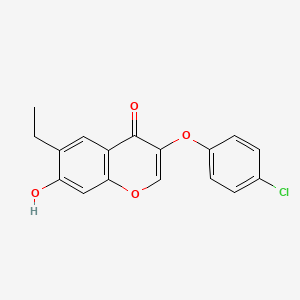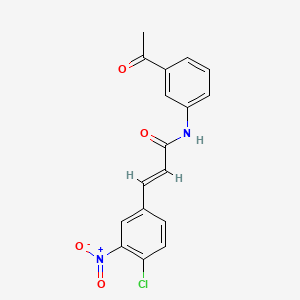
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal medication. It is widely used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole is also used to treat vaginal yeast infections and oral thrush.
Wirkmechanismus
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membrane structure and function, ultimately leading to fungal cell death.
Biochemical and Physiological Effects:
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has been found to have minimal toxicity in vitro and in vivo. It has been shown to have a low potential for systemic absorption, making it a safe and effective topical antifungal agent. 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory skin conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one is a widely used antifungal agent, making it readily available for use in lab experiments. Its low toxicity and minimal potential for systemic absorption make it a safe choice for in vitro and in vivo studies. However, 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one's specificity for fungal cells may limit its usefulness in studies of non-fungal cells or organisms.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and delivery methods for 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one in cancer treatment. Another area of interest is the development of new antifungal agents based on the structure of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one. By modifying the structure of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, researchers may be able to develop more potent and specific antifungal agents. Finally, studies are needed to determine the potential environmental impact of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, as it is widely used in agriculture and aquaculture.
Synthesemethoden
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one is synthesized by the reaction of 3-acetyl-6-methyl-4H-chromen-4-one with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction yields 3-(4-chlorophenoxy)-6-methyl-4H-chromen-4-one, which is then treated with ethyl iodide and a base to yield 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has been extensively researched for its antifungal properties. It has been found to be effective against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)-6-ethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-2-10-7-13-15(8-14(10)19)21-9-16(17(13)20)22-12-5-3-11(18)4-6-12/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKKVJJOWVYAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911533.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911537.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)